molecular formula C9H8N2OS2 B574489 2-[(3-hydroxy-2H-1,3-benzothiazol-2-yl)sulfanyl]ethanimine CAS No. 189579-57-5

2-[(3-hydroxy-2H-1,3-benzothiazol-2-yl)sulfanyl]ethanimine

Cat. No.: B574489
CAS No.: 189579-57-5
M. Wt: 224.296
InChI Key: QIHATKBVHGDIDM-UHFFFAOYSA-N
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Description

2-[(3-hydroxy-2H-1,3-benzothiazol-2-yl)sulfanyl]ethanimine: is a chemical compound with a complex structure that includes a benzothiazole ring, a sulfanyl group, and a hydroxyethanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-hydroxy-2H-1,3-benzothiazol-2-yl)sulfanyl]ethanimine typically involves the reaction of 2-mercaptobenzothiazole with N-hydroxyethanimine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide or dichloromethane, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-[(3-hydroxy-2H-1,3-benzothiazol-2-yl)sulfanyl]ethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The benzothiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Chemistry: In chemistry, 2-[(3-hydroxy-2H-1,3-benzothiazol-2-yl)sulfanyl]ethanimine is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its unique structure allows it to interact with various biological targets.

Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may have applications in the development of new drugs for treating diseases such as cancer or infectious diseases.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-hydroxy-2H-1,3-benzothiazol-2-yl)sulfanyl]ethanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Mercaptobenzothiazole: A related compound with a similar benzothiazole ring structure.

    N-Hydroxyethanimine: Shares the hydroxyethanimine moiety with the target compound.

Uniqueness: 2-[(3-hydroxy-2H-1,3-benzothiazol-2-yl)sulfanyl]ethanimine is unique due to the combination of its benzothiazole ring, sulfanyl group, and hydroxyethanimine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

189579-57-5

Molecular Formula

C9H8N2OS2

Molecular Weight

224.296

IUPAC Name

N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethylidene]hydroxylamine

InChI

InChI=1S/C9H8N2OS2/c12-10-5-6-13-9-11-7-3-1-2-4-8(7)14-9/h1-5,12H,6H2

InChI Key

QIHATKBVHGDIDM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)SCC=NO

Synonyms

Acetaldehyde, (2-benzothiazolylthio)-, oxime (9CI)

Origin of Product

United States

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